1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine
Description
The compound 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine (hereafter referred to as Compound X) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-butoxyphenyl group and at position 4 with a 4-(3-chlorophenyl)piperazine moiety. Its molecular formula is C₂₅H₂₆ClN₅O (average mass: 471.97 g/mol). The 4-butoxyphenyl substituent enhances solubility due to its ether linkage, while the 3-chlorophenylpiperazine group is associated with receptor-binding activity, particularly in serotonergic systems .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-2-3-17-33-23-9-7-20(8-10-23)24-19-25-26(28-11-12-32(25)29-24)31-15-13-30(14-16-31)22-6-4-5-21(27)18-22/h4-12,18-19H,2-3,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBWONTUSBKNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization with the butoxyphenyl and chlorophenyl groups. Common reagents used in these reactions include boronic acids, palladium catalysts, and bases such as cesium carbonate . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Core Heterocycle Variations
Compound X shares structural similarities with pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds 14d , 14h , and 14i in ), which differ by a nitrogen atom in the fused ring system. Pyrazolo[1,5-a]pyrimidines generally exhibit lower electron density compared to pyrazolo[1,5-a]pyrazines, influencing their pharmacokinetic properties. For example:
- 14h: (7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone Higher lipophilicity due to phenylpiperazine and dimethoxyphenyl groups. Purity >99%, synthesized via HBTU-mediated coupling .
Piperazine Substituent Modifications
The 3-chlorophenylpiperazine group in Compound X is critical for receptor interactions. Comparisons with other arylpiperazines include:
Biological Activity
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 433.6 g/mol. The chemical structure features a pyrazolo[1,5-a]pyrazine core substituted with a butoxyphenyl group and a chlorophenyl piperazine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₄O |
| Molecular Weight | 433.6 g/mol |
| LogP | 5.0915 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 72.221 Ų |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common route includes the reaction of 4-butoxybenzaldehyde with hydrazine derivatives followed by cyclization under acidic conditions to form the pyrazolo[1,5-a]pyrazine structure. This method allows for the introduction of various substituents that can enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases associated with cancer cell proliferation and inflammation, leading to potential therapeutic effects.
Key Mechanisms Identified:
- Kinase Inhibition : The compound may inhibit kinases that play critical roles in cancer progression.
- Apoptosis Induction : Studies have indicated that treatment with this compound can activate apoptosis pathways in cancer cells, potentially through caspase activation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing additional therapeutic benefits.
In Vitro Studies
In vitro assays have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, MTT assays revealed IC50 values indicating significant anti-proliferative activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
| PC-3 (Prostate) | 8 | Inhibition of kinase activity |
| BxPC-3 (Pancreatic) | 6 | Pro-apoptotic signaling |
Case Study: Anticancer Activity
A study focusing on the effects of this compound on breast cancer cells (MCF-7 and MDA-MB-231) found that it induced apoptosis and inhibited cell proliferation more effectively than standard chemotherapeutics like cisplatin. The mechanism involved increased expression of pro-apoptotic proteins and inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
